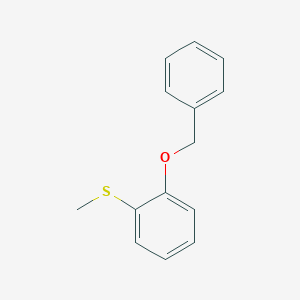
(2-(Benzyloxy)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)phenyl)(methyl)sulfane is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a methyl sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)phenyl)(methyl)sulfane typically involves the reaction of 2-(benzyloxy)phenol with methyl sulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyl ether group can be reduced to form the corresponding phenol.
Substitution: The methyl sulfane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
(2-(Benzyloxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)phenyl)(methyl)sulfane involves its interaction with various molecular targets. The benzyl ether group can interact with enzymes and proteins, while the methyl sulfane group can participate in redox reactions. These interactions can affect cellular processes and metabolic pathways, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)phenyl)(methyl)selane: Similar structure but with a selenium atom instead of sulfur.
(2-(Benzyloxy)phenyl)(methyl)amine: Similar structure but with an amine group instead of sulfur.
(2-(Benzyloxy)phenyl)(methyl)ether: Similar structure but with an ether group instead of sulfur.
Uniqueness
(2-(Benzyloxy)phenyl)(methyl)sulfane is unique due to the presence of the methyl sulfane group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfur atom can participate in various redox reactions, making it valuable in both synthetic and biological contexts.
Properties
Molecular Formula |
C14H14OS |
|---|---|
Molecular Weight |
230.33 g/mol |
IUPAC Name |
1-methylsulfanyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H14OS/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
YTQIKXPZUJZOIC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


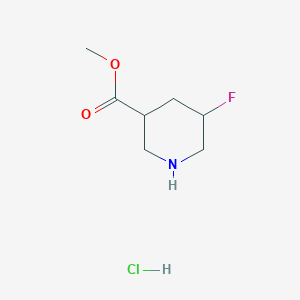
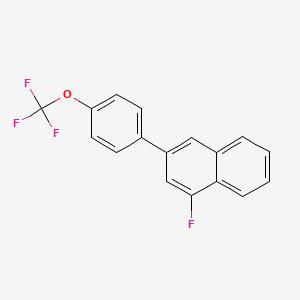
![2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide](/img/structure/B14774832.png)
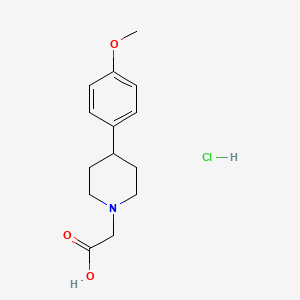


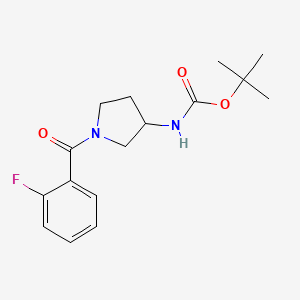
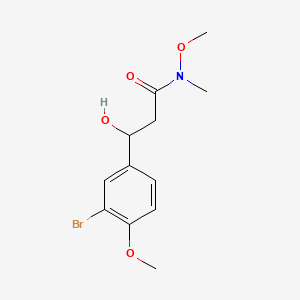
![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
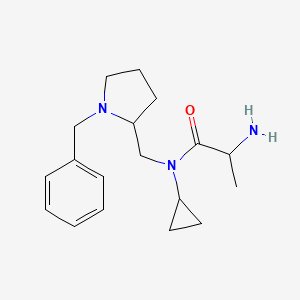
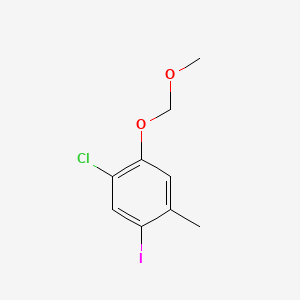
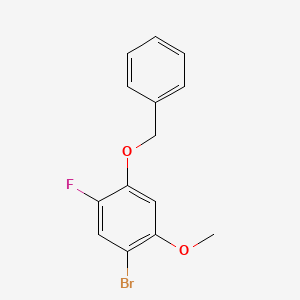
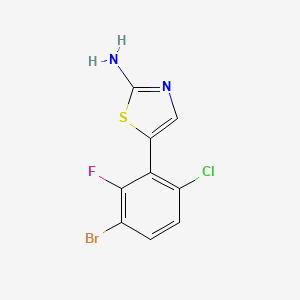
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
